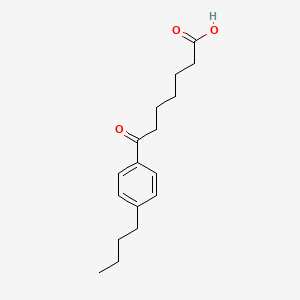

7-(4-Butylphenyl)-7-oxoheptanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like “7-(4-Butylphenyl)-7-oxoheptanoic acid” belong to a class of organic compounds known as carboxylic acids, which contain a -COOH group. In this case, it appears to have a long carbon chain with a phenyl group attached .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a suitable organic compound with a carboxylic acid or its derivatives. For example, the synthesis of 2-(4-Butylphenyl)propionic acid involves the reaction of 4-butylphenol with chlorosulfonic acid, followed by the addition of sodium hydroxide and 2-hydroxybenzoic acid .Molecular Structure Analysis

The molecular structure of a compound like this would consist of a long carbon chain (heptanoic acid) with a phenyl group (a ring of 6 carbon atoms) attached at the 7th carbon. The 4-butylphenyl indicates that a butyl group (a chain of 4 carbon atoms) is attached to the 4th carbon of the phenyl group .Chemical Reactions Analysis

The chemical reactions of such compounds would depend on the functional groups present. Carboxylic acids, for example, can undergo reactions like esterification and amide formation. The phenyl group can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its structure. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .科学的研究の応用

Organic Acid-Base Adduct Formation : A study by Jin et al. (2014) highlights the formation of organic acid-base adducts involving 7-(4-Butylphenyl)-7-oxoheptanoic acid. These adducts have potential applications in the development of organic salts and can contribute to the understanding of supramolecular architecture.

Synthesis of Key Intermediates : The compound has been used in the synthesis of key intermediates for the preparation of prostaglandins and other biologically active molecules. For example, Ballini and Petrini (1984) discuss its use in synthesizing methyl 7-oxoheptanoate, a key intermediate in prostaglandoid synthesis (Ballini & Petrini, 1984).

Antiproliferative Activity : Nurieva et al. (2015) describe the synthesis of derivatives of 7-oxoheptanoic acid and their moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015). This suggests potential applications in cancer research and therapy.

Biotransformation Studies : Research by Johnson et al. (2012) focuses on the aerobic biotransformation of aromatic alkanoic acids, including derivatives of 7-oxoheptanoic acid, by a new isolate of Mycobacterium. This research has implications for understanding the degradation of complex organic compounds in environmental contexts (Johnson et al., 2012).

Preparation of Organometallic Analogues : Patra et al. (2012) demonstrate the synthesis of organometallic carboxylic acid derivatives, potentially including 7-(4-Butylphenyl)-7-oxoheptanoic acid, for use in medicinal organometallic chemistry. This has implications for creating isosteric substitutes for organic drug candidates (Patra et al., 2012).

Synthesis of Antifolates : Borrell et al. (1998) investigated the synthesis of 4-amino-7-oxo-substituted analogues of tetrahydrofolic acid, which could include derivatives of 7-oxoheptanoic acid. This research is relevant for the development of potential antifolate drugs (Borrell et al., 1998).

Synthesis of HDAC Inhibitors : Zhang et al. (2018) detail the synthesis of Crebinostat, an HDAC inhibitor, which involves intermediates related to 7-oxoheptanoic acid. This research contributes to the development of new therapeutic avenues for central nervous system disorders (Zhang et al., 2018).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

7-(4-butylphenyl)-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-2-3-7-14-10-12-15(13-11-14)16(18)8-5-4-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBJCPHBOYLQCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Butylphenyl)-7-oxoheptanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。